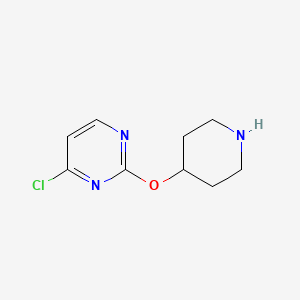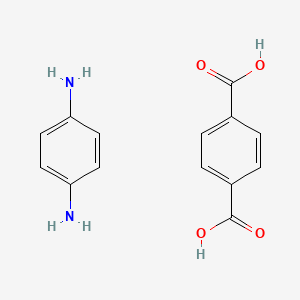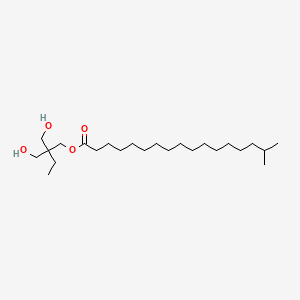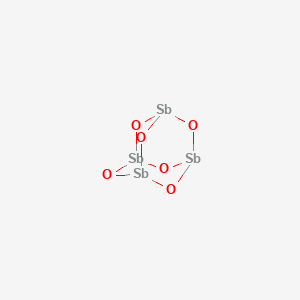
Tetraantimony hexaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraantimony hexaoxide is an inorganic compound with the chemical formula
Sb4O6
. It is a notable compound in the field of chemistry due to its unique properties and applications. The molecular weight of this compound is 583.036 g/mol . This compound is composed of antimony and oxygen, and it exists in different crystalline forms.Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraantimony hexaoxide can be synthesized through the controlled oxidation of antimony. One common method involves heating antimony in the presence of oxygen. The reaction can be represented as:
4Sb+3O2→Sb4O6
Industrial Production Methods: In industrial settings, the production of this compound typically involves the oxidation of antimony trioxide (
Sb2O3
) in a controlled environment. The process requires precise temperature control to ensure the formation of the desired oxide without further oxidation to higher oxides.Chemical Reactions Analysis
Types of Reactions: Tetraantimony hexaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
- this compound can be further oxidized to form antimony pentoxide (
Oxidation: Sb2O5
) using strong oxidizing agents such as nitric acid.Reduction: It can be reduced back to elemental antimony using reducing agents like hydrogen gas or carbon monoxide.
Substitution: In the presence of halogens, this compound can form halide compounds.
Major Products Formed:
- Oxidation: Antimony pentoxide (
Sb2O5
) - Reduction: Elemental antimony (
Sb
) - Substitution: Antimony halides (e.g.,
SbCl3
)
Scientific Research Applications
Tetraantimony hexaoxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other antimony compounds and as a catalyst in various chemical reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Although not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the production of flame retardants, ceramics, and glass.
Mechanism of Action
The mechanism by which tetraantimony hexaoxide exerts its effects is primarily through its ability to undergo redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. The molecular targets and pathways involved in its reactions are related to its interaction with other chemical species, leading to the formation of various antimony compounds.
Comparison with Similar Compounds
- Antimony trioxide ( ): A lower oxide of antimony with different crystalline forms.
- Antimony pentoxide ( ): A higher oxide of antimony with strong oxidizing properties.
- Antimony tetroxide (
Sb2O4
): Another oxide of antimony with distinct properties.
Uniqueness: Tetraantimony hexaoxide is unique due to its intermediate oxidation state and its ability to participate in a variety of chemical reactions. Its versatility in redox reactions and its applications in different fields make it a compound of significant interest.
Properties
CAS No. |
72926-13-7 |
|---|---|
Molecular Formula |
O6Sb4 |
Molecular Weight |
583.04 g/mol |
IUPAC Name |
2,4,6,8,9,10-hexaoxa-1,3,5,7-tetrastibatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/6O.4Sb |
InChI Key |
YEAUATLBSVJFOY-UHFFFAOYSA-N |
Canonical SMILES |
O1[Sb]2O[Sb]3O[Sb]1O[Sb](O2)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


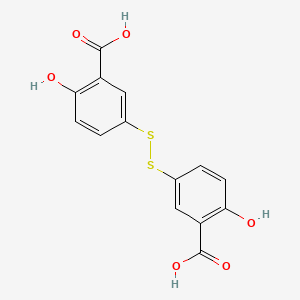
![(Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13758312.png)
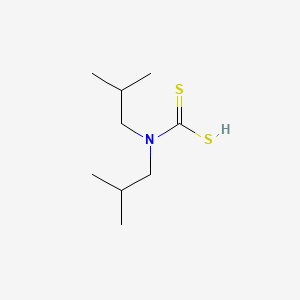
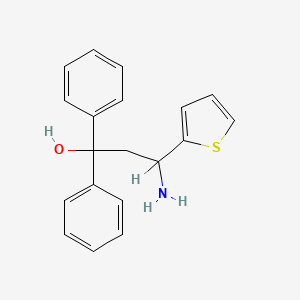

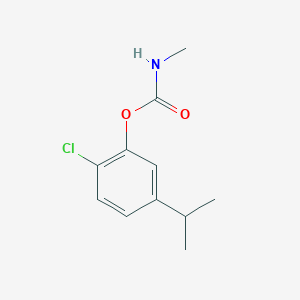

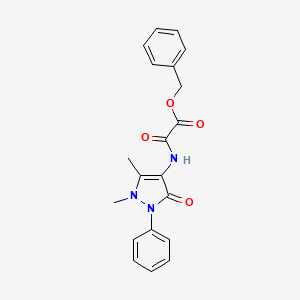
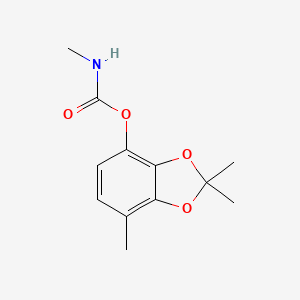
![Acetic acid, 2,2'-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester](/img/structure/B13758347.png)
